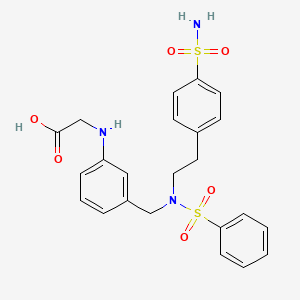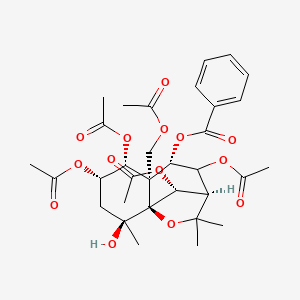
NaV1.7 Blocker-801
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NaV1.7 Blocker-801 is a novel compound designed to inhibit the activity of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising therapeutic target for the treatment of chronic pain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
Applications De Recherche Scientifique
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
Mécanisme D'action
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to NaV1.7 Blocker-801 include other NaV1.7 inhibitors such as ralfinamide, PF-05089771, and GX-936. These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: this compound is unique in its high potency and selectivity for the NaV1.7 channel. It has been shown to be ten-fold more potent than its parent compound ralfinamide in inhibiting NaV1.7 current . Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C20H15ClF2N6O3S2 |
|---|---|
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
Clé InChI |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)



![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)



